molecular formula C₁₈H₂₀O₅ B1662141 Combretastatin A4 CAS No. 117048-59-6

Combretastatin A4

Cat. No. B1662141
M. Wt: 316.3 g/mol
InChI Key: HVXBOLULGPECHP-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Combretastatin A4 is a class of closely related stilbenes found in the bark of Combretum caffrum, commonly known as the South African bush willow . It is a potent antitubulin agent and an inhibitor of microtubule polymerization derived from the South African willow bush .


Synthesis Analysis

Combretastatin A-4 was obtained by a Perkin reaction between 3-bromo-4-methoxyphenyl acetic acid and 3,4,5-trimethoxybenzaldehyde, hydroxyl transformation, decarboxylation with a high level of cis-selectivity (cis/trans = 95/5), and erianin was obtained by subsequent hydrogenation .


Molecular Structure Analysis

Combretastatins are a class of closely related stilbenes (combretastatins A), dihydrostilbenes (combretastatins B), phenanthrenes (combretastatins C) and macrocyclic lactones (combretastatins D) .


Chemical Reactions Analysis

Combretastatin A4 phosphate is a water-soluble prodrug that the body can rapidly metabolize to combretastatin A4, which exhibits anti-tumor properties .


Physical And Chemical Properties Analysis

The molecular formula of Combretastatin A4 is C18H20O5 and its molecular weight is 316.3 g/mol .

Scientific Research Applications

Phototherapeutic and Biomedical Research Tool

Combretastatin A4 is known for its ability to inhibit tubulin polymerization, which is crucial in mitotic cell division. Its conformation greatly influences its potency. A novel form, azo-combretastatin A4, has been synthesized and shown to be significantly more potent in cellular cultures when photoisomerized, making it a promising candidate for phototherapeutic applications and as a tool in biomedical research (Engdahl et al., 2015).

Antitumor Properties and Clinical Applications

Combretastatins, including Combretastatin A4, exhibit potent antitubulin activities, making them effective against certain cancers. They are found to have anti-tumor, antioxidant, anti-inflammatory, and antimicrobial effects. Combretastatin A4 phosphate, a water-soluble prodrug, is metabolized into Combretastatin A4 in the body, showing notable anti-tumor properties. Its nanoformulations offer advantages like improved solubility and targeted drug delivery, enhancing efficiency and reducing side effects (Karatoprak et al., 2020).

Targeting Tumor Vasculature

Combretastatin A4, particularly its phosphate derivative, has been identified as an agent that can selectively damage tumor neovasculature. It induces blood flow shutdown in tumors, leading to extensive cell loss. Its ability to target and damage tumor vasculature, while also enhancing responses to other cancer treatments like cisplatin and radiation, highlights its potential in cancer therapy (Chaplin et al., 1999).

Impact on Endothelial Cells in Tumor Vascular System

Studies have shown that Combretastatin A4 phosphate impacts endothelial cells in the tumor vascular system selectively. It binds to the colchicine domain of microtubules, affecting the cytoskeleton of immature endothelial cells, inducing cell death via apoptosis and/or mitotic catastrophe pathways. This selective mechanism makes Combretastatin A4 an efficient anticancer compound (Jaroch et al., 2016).

Structural Basis and Drug Engineering

The active cis conformation of Combretastatin A4 is crucial for its biological activity. Understanding its binding to tubulin and the structural differences between its active cis and less active trans forms can inform drug engineering. This knowledge opens possibilities for developing variants of Combretastatin with improved chemical properties and pharmacological profiles (Gaspari et al., 2017).

Use in Photodynamic Therapy

The uptake and disposition of Combretastatins within live mammalian cells can be investigated using fluorescence lifetime imaging with two-photon excitation. This approachcan provide insight into the activation and efficacy of Combretastatins as potential anticancer drugs. Specifically, E(trans)-combretastatins, with their intrinsic fluorescence properties, can potentially be used in photodynamic therapy when activated by two-photon excitation in the red and near-infrared tissue window. This method may enable spatial and temporal control of drug activation within live cells (Bisby et al., 2012).

Comparative Pharmacokinetic and Metabolic Studies

Combretastatin A4 phosphate (CA4P) and its analog Combretastatin A1 phosphate (CA1P) have been studied for their pharmacokinetics and metabolism. These studies are crucial to understand their differential activity in tumor-specific prodrug dephosphorylation and the formation of reactive species, which may influence their therapeutic efficacy in cancer treatment (Kirwan et al., 2004).

Enhanced Tumor Therapy with Nanoliposomal Formulation

The development of nanoliposomal Combretastatin A4 formulations shows potential in enhancing bioavailability and targeting tumors more effectively. This approach could lead to more efficient antivascular action in metastatic cancer treatment, overcoming limitations such as poor water solubility and rapid systemic elimination associated with traditional formulations of Combretastatin A4 (Nik et al., 2019).

Programmed Cell Death in Vascular Endothelial Cells

Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells, which is a crucial aspect of its antivascular effect in tumor treatment. Understanding the mechanisms of cell death induction by Combretastatin A4 phosphate can provide insights into its potential use in treating cancers and hemangiomas (Ding et al., 2011).

Induction of Apoptosis in Human Endothelial Cells

Combretastatin A-4's ability to induce apoptosis in proliferating endothelial cells provides a mechanism for its selective toxicity and vascular shutdown in tumor models. The process of apoptosis induction offers a strategy for enhancing the clinical efficacy of Combretastatin A-4 in cancer chemotherapy (Iyer et al., 1998).

Safety And Hazards

When handling Combretastatin A4, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Combretastatin A4 phosphate is the most frequently tested compound in preclinical and clinical trials. It exhibits several clear advantages, including improved low water solubility, prolonged circulation, drug targeting properties, enhanced efficiency, as well as fewer side effects . It is also suggested that Combretastatin A4 might be more efficacious when combined with chemotherapy, antiangiogenic therapy, and radiation therapy .

properties

IUPAC Name

2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXBOLULGPECHP-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025983
Record name 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Combretastatin A4

CAS RN

117048-59-6
Record name Combretastatin A4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117048-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Combretastatin A-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117048596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Combretastatin A4
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Combretastatin A4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Combretastatin A4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COMBRESTATIN A4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16U6OP69RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Combretastatin A4
Reactant of Route 2
Reactant of Route 2
Combretastatin A4
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Combretastatin A4
Reactant of Route 4
Reactant of Route 4
Combretastatin A4
Reactant of Route 5
Reactant of Route 5
Combretastatin A4
Reactant of Route 6
Reactant of Route 6
Combretastatin A4

Citations

For This Compound
7,300
Citations
GC Tron, T Pirali, G Sorba, F Pagliai… - Journal of medicinal …, 2006 - ACS Publications
… The present review will concentrate primarily on the medicinal chemistry of one of these drugs, combretastatin A4 (CA-4a (1), Figure 1), because of space constraints and the presence …
Number of citations: 743 pubs.acs.org
CML West, P Price - Anti-cancer drugs, 2004 - journals.lww.com
… Combretastatin A4 phosphate (CA4P) is a water-soluble prodrug of combretastatin A4 (CA4). The vascular targeting agent CA4 is a microtubule depolymerizing agent. The mechanism …
Number of citations: 159 journals.lww.com
SL Young, DJ Chaplin - Expert opinion on investigational drugs, 2004 - Taylor & Francis
Combretastatin A4 phosphate (CA4P) represents the lead compound in a group of novel tubulin depolymerising agents being developed as vascular targeting agents (VTAs). VTAs are …
Number of citations: 226 www.tandfonline.com
J Griggs, JC Metcalfe, R Hesketh - The lancet oncology, 2001 - thelancet.com
… antivascular drug, combretastatin A4. This tubulin-binding agent was originally isolated from an African shrub, Combretum caffrum. The disodium combretastatin A4 phosphate prodrug …
Number of citations: 269 www.thelancet.com
DJ Chaplin, GR Pettit, SA Hill - Anticancer research, 1999 - europepmc.org
… of 100 mg/kg of combretastatin A4 phosphate results in extensive … population by combining combretastatin A4 phosphate with … In summary, the studies confirm combretastatin A4 …
Number of citations: 358 europepmc.org
DW Siemann, DJ Chaplin… - Expert opinion on …, 2009 - Taylor & Francis
… A lead agent in this therapeutic strategy is the tubulin depolymerizing agent combretastatin-A4 phosphate (CA4P). Used alone, CA4P induces extensive necrosis in a wide variety of …
Number of citations: 295 www.tandfonline.com
DJ Chaplin, SA Hill - International Journal of Radiation Oncology* Biology …, 2002 - Elsevier
… these studies, we identified combretastatin A4 phosphate (CA4P) … Studies have shown that combretastatin A4 phosphate can … Recent work has shown that combretastatin A4 phosphate …
Number of citations: 151 www.sciencedirect.com
G Nagaiah, SC Remick - Future Oncology, 2010 - Future Medicine
Combretastatin A4 phosphate (CA4P) is the lead compound of a relatively new class of agents termed vascular disrupting agents that target existing tumor blood vessels. Rapid tumor …
Number of citations: 106 www.futuremedicine.com
GJS Rustin, SM Galbraith, H Anderson… - Journal of clinical …, 2003 - ascopubs.org
Purpose: A phase I trial was performed with combretastatin A4 phosphate (CA4P), a novel tubulin-binding agent that has been shown to rapidly reduce blood flow in animal tumors. …
Number of citations: 382 ascopubs.org
SM Galbraith, RJ Maxwell, MA Lodge… - Journal of clinical …, 2003 - pfeifer.phas.ubc.ca
… Combretastatin A4 (CA4) is one of the most potent of these compounds,3 and its disodium … by nonspecific endogenous phosphatases into combretastatin A4 phosphate (CA4P). Its …
Number of citations: 377 pfeifer.phas.ubc.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.